molecular formula C8H11BrN2O2S B592143 tert-Butyl 4-bromothiazol-2-ylcarbamate CAS No. 944804-88-0

tert-Butyl 4-bromothiazol-2-ylcarbamate

Cat. No.: B592143
CAS No.: 944804-88-0
M. Wt: 279.152
InChI Key: OVRIFGLINJVMLO-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromothiazol-2-ylcarbamate: is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.16 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromothiazol-2-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromothiazole with tert-butyl chloroformate in the presence of a base such as diisopropylamine . The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran and hexane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromothiazol-2-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines or thiols. The reactions are typically carried out in polar solvents like or .

    Oxidation Reactions: Oxidizing agents such as or can be used.

    Reduction Reactions: Reducing agents like or are commonly employed.

Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield tert-butyl 4-aminothiazol-2-ylcarbamate .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromothiazol-2-ylcarbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-bromothiazol-2-yl(methyl)carbamate
  • tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate
  • Ethyl 2-(tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Comparison: tert-Butyl 4-bromothiazol-2-ylcarbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biochemical assays .

Biological Activity

tert-Butyl 4-bromothiazol-2-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (4-bromothiazol-2-yl)carbamate
  • Molecular Formula : C₈H₁₁BrN₂O₂S
  • Molecular Weight : 279.15 g/mol

The compound features a thiazole ring with a bromine substituent, which is critical for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-bromothiazole. Common methods include the use of diisopropylamine and butyllithium in tetrahydrofuran (THF) under controlled temperatures to ensure high yields and purity .

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific proteins involved in various biochemical pathways, particularly those related to cancer progression . The bromine atom on the thiazole ring plays a significant role in enhancing its reactivity and binding affinity to molecular targets.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including anticancer properties . Preliminary studies have shown that this compound can inhibit certain cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various thiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
Control (Doxorubicin)MCF-70.5

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited higher activity against Gram-positive strains, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli32

Properties

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRIFGLINJVMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668689
Record name tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944804-88-0
Record name tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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